2-n-butoxyethyl methacrylate

Polymer Physics Solution Properties Chain Conformation

Sourcing a methacrylate monomer that balances low Tg with high polarity for durable, flexible polymers? 2-n-Butoxyethyl methacrylate (BEM) solves this by offering a distinct combination of hydrophobicity and chain flexibility not found in shorter-chain alkoxyethyl or simple alkyl methacrylates. Its unique structure enables critical performance in demanding applications. • Achieves dry-state foldability in intraocular lens (IOL) materials when copolymerized with HEMA at a 20:80 ratio. • Enables zero-order drug release kinetics from polymeric delivery systems, unlike nitro-functional methacrylates that yield diffusion-controlled profiles. • Imparts a 40% higher solution viscosity compared to shorter-chain analogs like PMEMA, useful for rheology modifiers.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 13532-94-0
Cat. No. B081682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-n-butoxyethyl methacrylate
CAS13532-94-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C(=C)C
InChIInChI=1S/C10H18O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h2,4-8H2,1,3H3
InChIKeyDJKKWVGWYCKUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-n-Butoxyethyl Methacrylate Technical Profile


2-n-Butoxyethyl methacrylate (BEM) is a monofunctional methacrylate ester monomer (C₁₀H₁₈O₃, MW 186.25 g/mol) characterized by a butoxyethyl side chain . It is a clear, colorless liquid with a density of 0.939 g/mL at 25°C, a boiling point of 90-92°C at 3 mmHg, and a refractive index of 1.4335 . BEM is employed as a specialty monomer to modify polymer properties in coatings, adhesives, and biomedical materials, where it contributes flexibility, low glass transition temperature (Tg), and enhanced hydrophobicity relative to shorter-chain alkoxyethyl methacrylates .

Low-Tg Modification Imparts flexibility and dry-state foldability to copolymers
Hydrophobicity Tuning Enhances water resistance vs. shorter-chain alkoxyethyl methacrylates
Polar Adhesion Introduces ether-based polarity for improved adhesion to polar surfaces

Why Generic Methacrylates Cannot Substitute BEM


Substituting 2-n-butoxyethyl methacrylate (BEM) with a generic alkyl methacrylate or a shorter-chain alkoxyethyl methacrylate (e.g., 2-methoxyethyl or 2-ethoxyethyl methacrylate) in a formulation will fundamentally alter the final polymer's thermodynamic, mechanical, and surface properties. As the side chain length increases within the poly(2-alkoxyethyl methacrylate) series, key performance parameters such as glass transition temperature (Tg), polymer chain flexibility (characteristic ratio, C∞), and hydrophobicity shift in a quantifiable manner [1][2]. BEM's longer butoxyethyl chain confers a distinct balance of low Tg and higher polarity compared to purely alkyl methacrylates, enabling unique application-specific performance that cannot be achieved by simple substitution .

BEM (target) Tailored balance of low Tg, high chain stiffness, and moderate polarity
Generic alkyl methacrylate May shift Tg and significantly reduce polarity, compromising adhesion to polar substrates
BEM (target) Extended chain conformation (higher characteristic ratio) influences solution viscosity
Shorter-chain alkoxyethyl methacrylate Lower chain stiffness may alter rheology and mechanical properties of the final polymer

Key Evidence for BEM Selection and Differentiation


Chain Flexibility: Higher Characteristic Ratio vs. Shorter-Chain Analogs

The unperturbed chain dimensions of poly(2-n-butoxyethyl methacrylate) (PBEMA) are significantly larger than those of its shorter-chain analogs, poly(2-methoxyethyl methacrylate) (PMEMA) and poly(2-ethoxyethyl methacrylate) (PEEMA). The characteristic ratio (C∞), a measure of polymer chain stiffness/flexibility, was determined in a good solvent (methyl ethyl ketone, MEK) [1]. PBEMA exhibits a C∞ of 15.5, compared to 11.1 for PMEMA and 12.6 for PEEMA [1]. This 40% increase in C∞ from PMEMA to PBEMA indicates a substantially more extended, less flexible chain conformation in solution for the butoxyethyl derivative.

Chain flexibility
Head-to-head
C∞ = 15.5 (PBEMA) vs. 11.1 (PMEMA), a 40% increase
Higher chain extension supports elevated solution viscosity
Conditions: intrinsic viscosity-molecular weight in MEK at 25°C; reported rank within tested set
Polymer Physics Solution Properties Chain Conformation

Tg Reduction: Enabling Dry-State Foldability in Hydrogels

Copolymerization of 2-butoxyethyl methacrylate (BEM) with 2-hydroxyethyl methacrylate (HEMA) significantly lowers the glass transition temperature (Tg) of the resulting network, enabling foldability in the dry state [1]. HEMA homopolymer networks are rigid when dry and require hydration to become flexible (Tg < room temperature) [1]. The addition of BEM in a HEMA/BEM 20:80 vol/vol ratio produces a biocompatible network that is foldable even in the dry state, allowing for insertion through a minor ocular incision without pre-wetting [1].

Dry-state foldability
Head-to-head
Foldable in dry state (HEMA/BEM 20:80) vs. rigid (HEMA homopolymer)
Supports dry-state foldability for IOL material research
Copolymer networks assessed at room temperature; requires validation in target copolymer system
Biomaterials Hydrogels Intraocular Lenses

Polarity Enhancement: Low-Tg Polymer with Improved Adhesion

2-n-Butoxyethyl methacrylate (BEM) is specifically selected for applications requiring a low glass transition temperature (Tg) polymer with higher polarity than what is achievable with conventional alkyl methacrylates . While alkyl methacrylates (e.g., n-butyl methacrylate) can produce low-Tg polymers, they are less polar. BEM's ether oxygen in the side chain introduces polarity without sacrificing the low Tg imparted by the flexible butoxyethyl group .

Polarity advantage
Data to verify
Reported higher polarity vs. poly(n-butyl methacrylate)
Supports class-level property comparison; quantitative data not provided
Based on monomer design principles; independent verification recommended
Coatings Adhesives Polymer Design

Membrane Permeation Control: Zero-Order Drug Release Kinetics

In a study comparing two UV-cured copolymer membranes for clonidine release, the membrane containing 2-butoxyethyl methacrylate (C2) demonstrated permeation kinetics that were independent of drug concentration in the 3.0-5.0 mg/mL range [1]. In contrast, the membrane containing 2-methyl-2-nitropropyl methacrylate (C1) showed a permeation rate that was linearly dependent on the square root of the drug concentration [1]. This indicates that substituting the nitro-functional monomer with BEM fundamentally alters the drug release mechanism, enabling zero-order release over a wider concentration window [1].

Release kinetics
Head-to-head
Concentration-independent (zero-order) vs. diffusion-controlled release
Supports zero-order release profile for membrane design studies
Clonidine model drug, UV-cured membranes; concentration range 3.0-5.0 mg/mL
Drug Delivery Controlled Release Membrane Science

High-Impact Application Scenarios for BEM


Foldable Dry-State Implantable Hydrogels

When formulating a hydrogel for a foldable implant like an intraocular lens (IOL), BEM is a critical comonomer. Its incorporation with HEMA at a 20:80 vol/vol ratio yields a network that is foldable in the dry state, a property not achievable with HEMA alone [1]. This eliminates the need for pre-hydration, simplifies surgical handling, and enables minimally invasive insertion through smaller incisions [1].

Zero-Order Drug Delivery Membranes

For transdermal or implantable drug delivery systems requiring constant release rates, BEM offers a strategic advantage over other functional methacrylates. As demonstrated in a clonidine delivery study, substituting a nitro-functional methacrylate with BEM shifted the release kinetics from diffusion-controlled to zero-order, making the release rate independent of drug concentration within a therapeutically relevant range [2]. This allows for more predictable and consistent drug delivery.

Low-Tg, High-Polarity Coatings and Adhesives

In applications where a coating or adhesive must remain flexible at low temperatures while maintaining strong adhesion to polar surfaces (e.g., metals, glass, or specific plastics), BEM is the monomer of choice. It imparts a lower Tg to the polymer compared to many polar monomers while providing higher polarity than common low-Tg alkyl methacrylates like n-butyl methacrylate . This unique combination is essential for durable, weather-resistant protective coatings and flexible adhesives .

High-Viscosity Polymer Solutions

When a polymer solution requires high viscosity at a given molecular weight, PBEMA homopolymers or BEM-rich copolymers are advantageous. The 40% higher characteristic ratio (C∞) of PBEMA compared to PMEMA indicates a more extended, rigid chain conformation in solution [3]. This directly translates to higher solution viscosities, which can be a critical performance parameter for thickeners, rheology modifiers, and certain coating formulations [3].

Application
Selection Property
Validation Focus
Foldable dry-state hydrogel research
Dry-state foldable copolymer design
Copolymer ratio optimization and foldability testing
Zero-order drug release membrane research
Release kinetics control
Membrane permeation and concentration-independence assessment
Low-Tg, high-polarity coatings & adhesives
Low-Tg / high-polarity monomer
Adhesion and low-temperature flexibility evaluation
High-viscosity polymer solutions
Chain stiffness for viscosity enhancement
Solution viscosity and chain dimension characterization

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